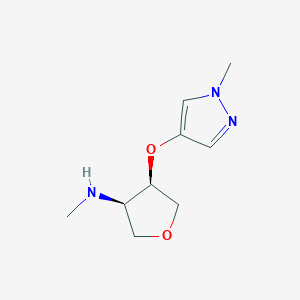![molecular formula C8H4F3NOS B13655834 5-(Difluoromethoxy)benzo[d]isothiazole](/img/structure/B13655834.png)
5-(Difluoromethoxy)benzo[d]isothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethoxy)benzo[d]isothiazole is a chemical compound that belongs to the class of isothiazoles. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoromethoxy group in this compound adds unique properties, making it of interest in various fields of research, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)benzo[d]isothiazole typically involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. One common method is the base-promoted demethoxylative cycloaddition of alkynyl oxime ethers, which enables the formation of isothiazoles using sulfur sources like sodium sulfide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor and isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethoxy)benzo[d]isothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isothiazoles, sulfoxides, sulfones, and dihydroisothiazoles, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-(Difluoromethoxy)benzo[d]isothiazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethoxy)benzo[d]isothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes like sodium glucose co-transporter 2 (SGLT2), which is involved in glucose reabsorption in the kidneys . Additionally, it can act as a positive allosteric modulator for receptors like metabotropic glutamate receptor 4 (mGlu4), influencing neurotransmission and offering potential therapeutic benefits for neurological disorders .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]isothiazole: Lacks the difluoromethoxy group but shares the core isothiazole structure.
Benzo[c]isothiazole: An isomer with a different arrangement of the sulfur and nitrogen atoms.
Thiazole: Contains a sulfur and nitrogen atom in a five-membered ring but lacks the benzene ring fusion.
Uniqueness
5-(Difluoromethoxy)benzo[d]isothiazole is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific biological activities and for developing advanced materials with unique properties .
Propiedades
Fórmula molecular |
C8H4F3NOS |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
7-(trifluoromethoxy)-1,2-benzothiazole |
InChI |
InChI=1S/C8H4F3NOS/c9-8(10,11)13-6-3-1-2-5-4-12-14-7(5)6/h1-4H |
Clave InChI |
YBVKUKQPJSPBOZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)OC(F)(F)F)SN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


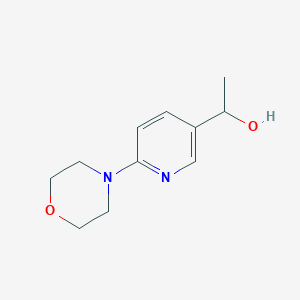

![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13655766.png)
![8-Fluoroimidazo[1,2-c]pyrimidine](/img/structure/B13655770.png)

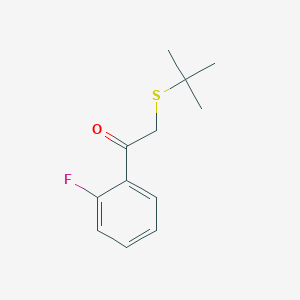
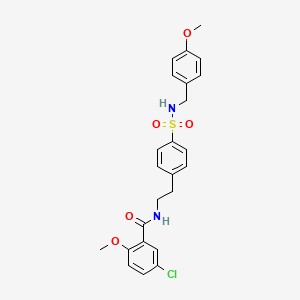

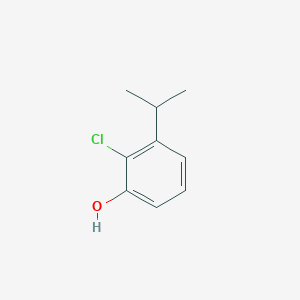
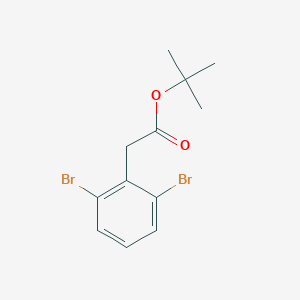


![Thieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13655817.png)
